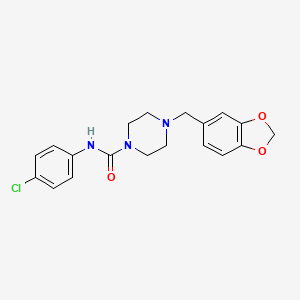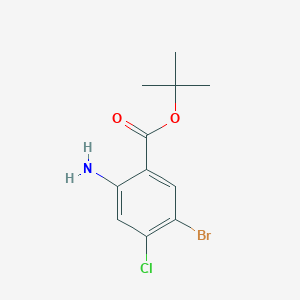![molecular formula C14H13F3N2O2S B2379446 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 338747-98-1](/img/structure/B2379446.png)
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with methoxymethyl, methylsulfanyl, and trifluoromethylphenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the methoxymethyl, methylsulfanyl, and trifluoromethylphenoxy groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxymethyl and trifluoromethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
科学的研究の応用
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways, which could lead to the development of new drugs for treating various diseases.
Industry: The compound’s properties make it suitable for use in agrochemicals, where it can act as a pesticide or herbicide, and in materials science, where it can be incorporated into polymers and other advanced materials.
作用機序
The mechanism of action of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine
- 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]benzene
- 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]quinoline
Uniqueness
Compared to these similar compounds, 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine stands out due to its unique combination of functional groups and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it particularly valuable in applications where high specificity and potency are required.
特性
IUPAC Name |
4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-20-8-10-7-12(19-13(18-10)22-2)21-11-5-3-4-9(6-11)14(15,16)17/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLYSPLZNNJBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SC)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)


![5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2379375.png)


![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)

![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
